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molecular formula C15H12Br2O B8297737 1-Benzoyl-2,3-bis(bromomethyl)benzene

1-Benzoyl-2,3-bis(bromomethyl)benzene

Cat. No. B8297737
M. Wt: 368.06 g/mol
InChI Key: SYROMGBCRHOQFY-UHFFFAOYSA-N
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Patent
US04548948

Procedure details

1-Benzoyl-2,3-bis(bromomethyl)benzene (8.0 g, 22 mmol) (crude, Description 7) was dissolved in carbon tetrachloride (50 ml) and recrystallized N-bromosuccinimide (3.9 g 22 mmol) and dibenzoyl peroxide (100 mg) were added. The mixture was heated to reflux for sixteen hours, cooled and filtered. The solid was washed with carbon tetrachloride (2×10 ml) and the combined organic layers were evaporated under reduced pressure to give crude 1-benzoyl-2-bromomethyl-3-(dibromomethyl)benzene (9.0 g, 93% recovery).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][Br:16])[C:10]=1[CH2:17][Br:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:19]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]([Br:19])[Br:16])[C:10]=1[CH2:17][Br:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=CC=C1)CBr)CBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for sixteen hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with carbon tetrachloride (2×10 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=CC=C1)C(Br)Br)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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